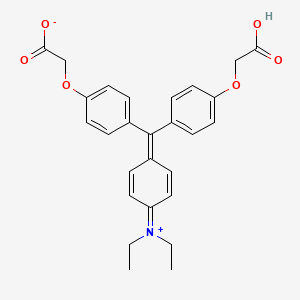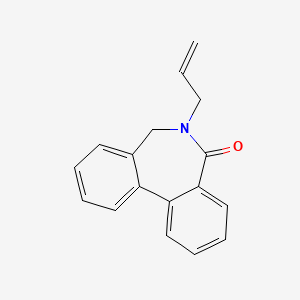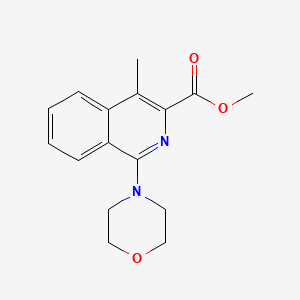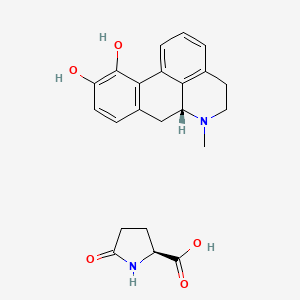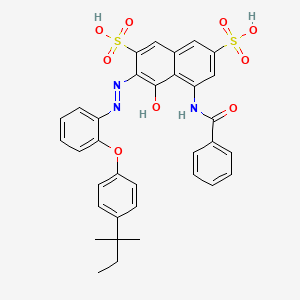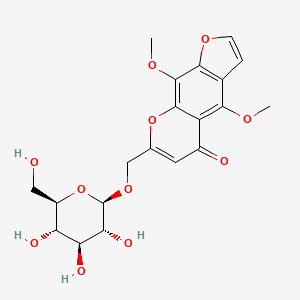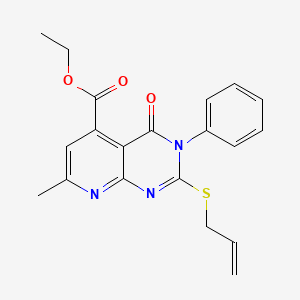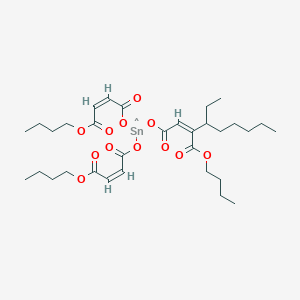
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, coatings, or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organotin compounds and complex organic molecules with multiple functional groups.
Uniqueness
What sets Butyl (Z,Z,Z)-6-((4-butoxy-1,4-dioxobut-2-enyl)oxy)oct-6-yl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate apart is its unique combination of functional groups and the presence of a tin atom, which can impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
68420-16-6 |
|---|---|
Formule moléculaire |
C32H49O12Sn |
Poids moléculaire |
744.4 g/mol |
InChI |
InChI=1S/C16H28O4.2C8H12O4.Sn/c1-4-7-9-10-13(6-3)14(12-15(17)18)16(19)20-11-8-5-2;2*1-2-3-6-12-8(11)5-4-7(9)10;/h12-13H,4-11H2,1-3H3,(H,17,18);2*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b14-12-;2*5-4-; |
Clé InChI |
UUBHDLCWDLZIIU-IZUWYEAGSA-K |
SMILES isomérique |
CCCCCC(/C(=C/C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC)/C(=O)OCCCC)CC |
SMILES canonique |
CCCCCC(CC)C(=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


